2-Fluoro-5-phenylbenzoic acid 2-Fluoro-5-phenylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 146328-84-9
VCID: VC21301655
InChI: InChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
SMILES: C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Molecular Formula: C13H9FO2
Molecular Weight: 216.21 g/mol

2-Fluoro-5-phenylbenzoic acid

CAS No.: 146328-84-9

Cat. No.: VC21301655

Molecular Formula: C13H9FO2

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-phenylbenzoic acid - 146328-84-9

Specification

CAS No. 146328-84-9
Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
IUPAC Name 2-fluoro-5-phenylbenzoic acid
Standard InChI InChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Standard InChI Key CBDZTEBMHMCYCY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-Fluoro-5-phenylbenzoic acid, also known by its synonym 4-Fluoro-biphenyl-3-carboxylic acid, is a biphenyl derivative characterized by a carboxylic acid group and a fluorine atom attached to the aromatic ring system . The compound's molecular formula is C₁₃H₉FO₂ with a precise molecular weight of 216.21 g/mol . The compound features a biphenyl core structure where one benzene ring contains both a fluorine atom at the 2-position and a carboxylic acid group, while the second benzene ring is attached at the 5-position . This structural arrangement creates a molecule with distinctive chemical reactivity and physical properties that make it valuable in various chemical applications.

Chemical Identifiers

The compound can be identified through several standardized chemical identifiers as detailed in the table below:

Identifier TypeValue
Chemical Name2-Fluoro-5-phenylbenzoic acid
Synonym4-Fluoro-biphenyl-3-carboxylic acid
CAS Number146328-84-9
Molecular FormulaC₁₃H₉FO₂
Molecular Weight216.21 g/mol
Exact Mass216.05900

Physical and Chemical Properties

2-Fluoro-5-phenylbenzoic acid possesses several notable physical and chemical properties that influence its behavior in chemical reactions and its potential applications. The compound appears as a white solid under standard conditions . Its chemical and physical parameters demonstrate characteristics typical of fluorinated benzoic acid derivatives.

Physicochemical Parameters

The compound's key physicochemical properties are summarized in the following table:

PropertyValue
Physical StateWhite solid
Molecular Weight216.208 g/mol
Exact Mass216.05900
Polar Surface Area (PSA)37.30000
LogP3.19090

The LogP value of 3.19090 indicates the compound's relatively lipophilic nature, suggesting moderate lipid solubility and limited water solubility . This property is particularly relevant for understanding its potential pharmacokinetic behavior and applications in medicinal chemistry. The polar surface area (PSA) of 37.30000 provides insight into the molecule's potential for passive membrane permeability .

Synthesis Methodologies

The synthesis of 2-Fluoro-5-phenylbenzoic acid has been well-documented in chemical literature, with the Suzuki coupling reaction being the most commonly employed synthetic route.

Suzuki Coupling Approach

The primary synthetic route to 2-Fluoro-5-phenylbenzoic acid involves a Suzuki coupling reaction between 5-bromo-2-fluorobenzoic acid and phenylboronic acid . This palladium-catalyzed cross-coupling reaction proceeds under specific reaction conditions to yield the target compound with high efficiency.

Detailed Synthetic Procedure

The specific synthetic procedure for 2-Fluoro-5-phenylbenzoic acid can be outlined as follows:

  • A degassed solution of DMF:H₂O (10:1 ratio, 0.3 M) is prepared under an inert nitrogen atmosphere.

  • 5-Bromo-2-fluorobenzoic acid (1 g, 4.57 mmol) and phenylboronic acid (0.724 g, 5.94 mmol) are added to the solution.

  • Caesium carbonate (4.4 equivalents) is introduced as a base.

  • After further degassing, tetrakis(triphenylphosphine)palladium(0) (5 mol%) is added as the catalyst.

  • The reaction mixture is heated to 110°C and maintained overnight.

  • Upon completion and cooling, the reaction mixture is passed through a bed of celite.

  • The filtrate is evaporated in vacuo, then acidified with 1 M HCl.

  • The resulting white precipitate is filtered and dried at 130°C.

  • The yield of the pure product is reported as essentially quantitative (0.988 g, 100%) .

Spectroscopic Characterization

Spectroscopic techniques provide crucial data for structure elucidation and purity assessment of 2-Fluoro-5-phenylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-Fluoro-5-phenylbenzoic acid has been recorded in DMSO-d₆ at 400 MHz, revealing the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Number of ProtonsAssignment
13.38s-1HCarboxylic acid proton
8.08ddJ = 7.0, 2.51HAromatic proton
7.93dddJ = 8.5, 4.5, 2.61HAromatic proton
7.77-7.61m-2HAromatic protons
7.49ddJ = 10.3, 4.82HAromatic protons
7.41dddJ = 7.8, 7.3, 5.92HAromatic protons

This spectral data confirms the structural features of 2-Fluoro-5-phenylbenzoic acid, with the characteristic downfield signal at δ 13.38 ppm corresponding to the carboxylic acid proton and the complex pattern of aromatic signals between δ 7.41-8.08 ppm reflecting the biphenyl system with its specific substitution pattern .

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